7-Bromo-4-nitroisoindolin-1-one
Description
Evolution and Significance of Isoindolinone Frameworks in Contemporary Organic Synthesis
The isoindolinone core, a bicyclic structure featuring a fusion of a benzene (B151609) and a pyrrolidine (B122466) ring with a ketone group, is a privileged scaffold in medicinal chemistry and materials science. ontosight.ai Historically, isoindolinone derivatives are found in various natural products, exhibiting a wide array of biological activities. jocpr.com This has spurred significant interest in the synthesis of novel isoindolinone analogs.
In contemporary organic synthesis, the development of efficient methods to construct and functionalize the isoindolinone framework is a key area of research. organic-chemistry.org Scientists have devised numerous synthetic strategies, including metal-catalyzed reactions, to create diverse libraries of these compounds. nih.gov The versatility of the isoindolinone skeleton allows for the introduction of various substituents, leading to a broad spectrum of chemical properties and biological effects, such as antitumor and anticonvulsant activities. jocpr.com
Structural Features and Positional Isomerism in Halogenated and Nitrated Isoindolin-1-ones
The introduction of halogen atoms and nitro groups onto the isoindolinone framework dramatically influences the molecule's electronic properties and reactivity. Halogens, such as bromine, can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the formation of more complex structures. The position of the halogen atom is crucial, as it dictates the regioselectivity of these subsequent transformations.
Similarly, the nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The position of the nitro group also has a profound impact on the molecule's chemical behavior and can be a precursor to an amino group through reduction, which opens up further avenues for derivatization.
The specific compound, 7-Bromo-4-nitroisoindolin-1-one, possesses a distinct substitution pattern. The bromine at the 7-position and the nitro group at the 4-position create a unique electronic environment within the molecule. Understanding the interplay of these substituents is key to predicting its reactivity and potential applications.
Current Research Landscape and Motivations for Investigating this compound
Current research into substituted isoindolinones is driven by the quest for new therapeutic agents and functional materials. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of novel compounds. The presence of both a bromo and a nitro group offers multiple reaction sites for further chemical modification.
The motivation for investigating this particular compound stems from its potential to serve as a versatile building block. The bromine atom can be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other nitrogen-containing functional groups. This dual functionality allows for the systematic exploration of the chemical space around the isoindolinone core, potentially leading to the discovery of molecules with enhanced biological activity or material properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 935269-23-1 bldpharm.com |
| Molecular Formula | C8H5BrN2O3 |
| Molecular Weight | 257.04 g/mol |
| IUPAC Name | This compound bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
7-bromo-4-nitro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)4-3-10-8(12)7(4)5/h1-2H,3H2,(H,10,12) |
InChI Key |
YNUCVFWNFLJQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Accessing 7 Bromo 4 Nitroisoindolin 1 One and Congeners
Foundational Strategies for Isoindolin-1-one (B1195906) Core Construction
The synthesis of the isoindolin-1-one scaffold, the central structural motif of the target compound, can be achieved through a variety of robust and adaptable methods. These strategies range from classical condensation reactions to modern transition-metal-catalyzed processes.
Condensation-Mediated Annulation Reactions for the Isoindolinone Scaffold
Condensation reactions represent a cornerstone in the synthesis of isoindolin-1-ones. A prevalent method involves the reaction between o-phthalaldehyde (B127526) and primary amines, which is one of the most widely used techniques for creating this heterocyclic system. clockss.org A notable advancement in this area is the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde. In this one-pot reaction, an in situ generated aniline (B41778) intermediate, formed from the reduction of a nitroarene by indium, couples with o-phthalaldehyde to yield the corresponding isoindolin-1-one. clockss.org This method is advantageous due to its environmentally friendly nature and the ability to directly utilize nitro compounds as starting materials. clockss.org
Another effective condensation approach involves the reaction of 2-cyanobenzaldehyde (B126161) with 2-nitroaniline (B44862) derivatives. This method provides a straightforward and economical two-step route to substituted isoindolin-1-ones in good yields. acs.org The reaction proceeds via an initial addition reaction to form an intermediate which then undergoes intramolecular cyclization. acs.org
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |
| o-Phthalaldehyde | Nitrobenzene | Indium, Acetic Acid, Toluene, reflux | 2-Phenylisoindolin-1-one | 74% | clockss.org |
| 2-Cyanobenzaldehyde | 2-Nitroaniline | DCM, 5% KOH in MeOH | 3-((2-Nitrophenyl)amino)isoindolin-1-one | High | acs.org |
| 2-Formylbenzoic acid | Aniline | p-Toluenesulfonic acid | 2-Phenylisoindolin-1-one | Good | beilstein-journals.org |
Multi-Component Reactions (MCRs) in Isoindolin-1-one Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like isoindolin-1-ones in a single step, saving time and resources. beilstein-journals.org These reactions involve the simultaneous combination of three or more starting materials. beilstein-journals.org
A common MCR approach for isoindolin-1-one synthesis utilizes a benzoic acid derivative, an amine, and a third component that supplies the final carbon atom to complete the lactam ring. beilstein-journals.org For instance, Ugi-type MCRs starting from methyl 2-formylbenzoate (B1231588) have been successfully employed to generate diverse isoindolin-1-one derivatives. nih.govresearchgate.net These reactions are typically one-pot procedures performed under acidic conditions, providing access to complex and potentially bioactive scaffolds. nih.gov Another example is a copper-catalyzed three-component cyclization of 2-formylbenzonitriles, arenes, and diaryliodonium salts to produce 2,3-diarylisoindolinones. beilstein-journals.org
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Methyl 2-formylbenzoate | Primary Amine | Isocyanide | Acidic | Substituted Isoindolin-1-one | nih.gov |
| 2-Formylbenzonitrile | Arene | Diaryliodonium salt | Copper | 2,3-Diarylisoindolinone | beilstein-journals.org |
| Benzoic acid derivative | Amide | DMSO | DDQ (oxidant) | Substituted Isoindolin-1-one | beilstein-journals.org |
Transition-Metal-Catalyzed Cyclization and C-H Functionalization Approaches
Transition-metal catalysis has revolutionized the synthesis of isoindolin-1-ones, offering highly efficient and selective routes through C-H activation and cyclization strategies. nih.gov These methods often provide access to a broad range of substituted isoindolinones. nih.gov
Palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation is a notable example. This reaction converts N-substituted benzamides into isoindolinones using a Pd/C catalyst without the need for an external oxidant. rsc.org Another powerful strategy is the copper-catalyzed oxidative C(sp³)-H functionalization of 2-alkyl-N-arylbenzamides, which provides an efficient pathway to N-aryl-isoindolinones. nih.gov Rhodium, ruthenium, and cobalt catalysts have also been extensively used in oxidative annulation reactions of N-substituted benzamides with coupling partners like alkenes and alkynes to construct the isoindolinone framework. nih.govrsc.org
| Substrate | Catalyst | Coupling Partner/Conditions | Product Type | Reference |
| N-Tosyl-protected benzamide | Pd/C, KOAc | Intramolecular, no oxidant | Isoindolinone | rsc.org |
| 2-Alkyl-N-arylbenzamide | Copper catalyst | Oxidant | N-Aryl-isoindolinone | nih.gov |
| N-Methoxy benzamide | Pd₂(dba)₃ | tert-Butylisocyanide, Air | 3-Imino-isoindolinone | nih.gov |
| N-Tosyl-benzamide | Ruthenium catalyst | Acrylates | 3-Substituted isoindolinone | nih.gov |
Alternative and Emerging Synthetic Protocols (e.g., Ultrasonic-Assisted Methods)
In the quest for more sustainable and efficient synthetic methods, ultrasonic irradiation has gained prominence. ijsssr.comnih.govbenthamdirect.comijsssr.comtandfonline.com This technique can dramatically reduce reaction times, improve yields, and lead to greater product purity compared to conventional heating methods. nih.gov The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized hot spots with high temperatures and pressures, thereby accelerating reactions. ijsssr.comijsssr.com
The synthesis of various heterocyclic compounds, including isoindolin-1-ones, has been successfully achieved using ultrasound assistance. ijsssr.comnih.govtandfonline.com For example, the reaction of 2-cyano-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide with other reagents under ultrasonic irradiation has been used to synthesize novel heterocyclic compounds. tandfonline.com This eco-friendly method often operates under milder conditions and can sometimes be performed without a catalyst. tandfonline.com
| Reaction Type | Reagents | Conditions | Advantages | Reference |
| Heterocycle Synthesis | 2-Cyano-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide, malononitrile, elemental sulfur, morpholine | Ethanol, 75°C, 3h, ultrasonic irradiation | Faster reaction, higher yield, eco-friendly | tandfonline.com |
| Heterocycle Synthesis | 2-Cyano-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide, 1H-indole-3-carbaldehyde, malononitrile | Ethanol, piperidine, 80°C, 4h, ultrasonic irradiation | Eco-friendly, efficient | tandfonline.com |
Regioselective Bromination Techniques for the Isoindolin-1-one System
The introduction of a bromine atom at a specific position on the isoindolin-1-one ring is a critical step in the synthesis of 7-Bromo-4-nitroisoindolin-1-one. This requires a deep understanding of regioselective bromination strategies, particularly on an aromatic ring that is already substituted.
Direct Aromatic Bromination Strategies and Reagent Systems
Direct electrophilic aromatic bromination is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the aromatic ring. msu.edu For the synthesis of this compound, the isoindolin-1-one core already contains a deactivating nitro group.
For the bromination of highly deactivated aromatic compounds, such as those containing a nitro group, forcing conditions are often necessary. A common reagent system for such transformations is N-bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.org This method is effective for the monobromination of deactivated aromatics under relatively mild conditions. organic-chemistry.org Another approach involves the use of bromine in the presence of a strong acid mixture, such as nitric and sulfuric acids, although this can lead to a competition between bromination and further nitration. scirp.org The choice of brominating agent and reaction conditions is therefore crucial to achieve the desired regioselectivity and avoid unwanted side reactions. organic-chemistry.orgmdpi.com Theoretical analysis using methods like Density Functional Theory (DFT) can also be employed to predict the most likely position of bromination by calculating the relative stabilities of the possible intermediates. researchgate.net
| Substrate Type | Brominating Agent | Conditions | Outcome | Reference |
| Deactivated Aromatics | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Monobromination in good yields | organic-chemistry.org |
| Nitrobenzene | Bromine | H₂SO₄, 140°C | meta-Bromonitrobenzene | msu.edu |
| Catechol | N-Bromosuccinimide (NBS) | HBF₄, Acetonitrile, -30°C to RT | 4-Bromobenzene-1,2-diol (100% yield) | mdpi.com |
| β-Keto esters | Bromodimethylsulfonium bromide (BDMS) | 0-5°C or RT | α-Monobromination | nih.gov |
Bromination through Activated Precursors and Intermediates
The introduction of a bromine atom onto the isoindolinone core can be achieved through various methods, with the use of activated precursors and intermediates offering a powerful strategy for controlling regioselectivity. The reactivity of the isoindolinone ring towards electrophilic substitution is influenced by the existing substituents and the electronic nature of the lactam moiety.
One approach involves the bromination of pre-formed isoindolinones. For instance, the treatment of an isoindolinone with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid can lead to the desired product. The conditions for such reactions are critical in determining the outcome.
In a related context, the synthesis of 4-Bromoisoindolin-1-one (B1288941) has been achieved by the cyclization of 3-bromo-2-bromomethyl-benzoic acid methyl ester with aqueous ammonia (B1221849). chemicalbook.com This highlights a strategy where the bromine atom is incorporated into the starting material prior to the formation of the heterocyclic ring.
Another versatile method involves the functionalization of phthalimide (B116566) precursors. For example, N-(2-bromoethyl)phthalimide can be synthesized from phthalimide, demonstrating the ability to introduce bromine-containing side chains. orgsyn.orgorgsyn.org While not a direct bromination of the aromatic ring, this showcases the manipulation of phthalimide-based structures.
The activation of the isoindolinone system can also be achieved through the nitrogen atom. N-substituted isoindolinones can exhibit different reactivity profiles, and the choice of the N-substituent can influence the position of electrophilic attack.
| Precursor/Intermediate | Brominating Agent/Method | Product | Reference |
| 3-bromo-2-bromomethyl-benzoic acid methyl ester | Aqueous ammonia | 4-Bromoisoindolin-1-one | chemicalbook.com |
| Phthalimide | Phosphorus tribromide on β-hydroxyethylphthalimide | N-(2-bromoethyl)phthalimide | orgsyn.org |
| Potassium phthalimide | Ethylene dibromide | N-(2-bromoethyl)phthalimide | orgsyn.org |
Mechanistic Control of Bromination Positionality in Isoindolinones
For the synthesis of this compound, a key challenge is achieving substitution at the C-7 position. If starting with 4-nitroisoindolin-1-one, the nitro group, a strong deactivating and meta-directing group, would direct incoming electrophiles to the C-6 position. The amide functionality would direct to the C-5 and C-7 positions. The interplay of these directing effects makes regioselective bromination complex.
A plausible strategy to achieve 7-bromination would be to start with an isoindolinone that has a directing group favoring substitution at the C-7 position, which is later replaced or modified. Alternatively, a blocking group could be employed to prevent reaction at more favorable positions.
A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) showcases a regioselective bromination, suggesting that specific substrate control can lead to substitution patterns that might not be predicted by simple directing group rules alone. chemrxiv.org
Regioselective Nitration Techniques for the Isoindolin-1-one System
The introduction of a nitro group onto the isoindolinone ring is a crucial step in the synthesis of the target compound. Regioselective nitration is paramount and can be achieved through several strategies.
Direct Aromatic Nitration Strategies Utilizing Electrophilic Nitrating Agents
Direct nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. khanacademy.org The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). frontiersin.orgnih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring.
In the context of synthesizing this compound, one could envision the nitration of 7-bromoisoindolin-1-one. The bromine atom is an ortho-, para-director, while the lactam moiety also directs to the ortho and para positions. Therefore, nitration would be expected to occur at the positions ortho and para to the bromine (C-6 and C-8, which is not on the ring) and ortho and para to the amide nitrogen (C-5 and C-7, with C-7 already substituted). The directing influence of the amide would likely favor nitration at C-5. To achieve nitration at the C-4 position, the electronic environment of the substrate would need to be carefully controlled, or alternative nitrating agents that exhibit different regiochemical preferences could be explored.
Recent advances have explored milder and more selective nitration methods, including the use of nitrogen dioxide and molecular oxygen in the presence of zeolites, which can enhance regioselectivity and even reverse isomer ratios compared to traditional methods. rsc.org Another approach uses ammonium (B1175870) tetramethylnitrate under non-acidic conditions, which generates trifluoroacetyl nitrate (B79036) as the electrophilic nitrating agent, showing high regioselectivity for certain heterocyclic systems. nih.gov
| Nitrating Agent | Conditions | Electrophile | Reference |
| Nitric Acid / Sulfuric Acid | Standard | NO₂⁺ | frontiersin.orgnih.gov |
| Nitrogen Dioxide / Molecular Oxygen | Zeolite | Varies | rsc.org |
| Ammonium tetramethylnitrate / Trifluoroacetic anhydride (B1165640) | Non-acidic | CF₃COONO₂ | nih.gov |
Nitration of Pre-functionalized Phthalic Anhydride Derivatives
An alternative and potentially more controlled approach to accessing the target molecule is to perform the nitration on a precursor such as a phthalic anhydride or phthalimide derivative, which is then cyclized to form the isoindolinone ring.
The direct nitration of phthalic anhydride yields a mixture of 3-nitrophthalic anhydride and the 4-nitro isomer. orgsyn.orgchemicalbook.com These isomers can then be separated and used as starting materials. For example, 3-nitrophthalic anhydride can be prepared from 3-nitrophthalic acid and acetic anhydride. orgsyn.orgprepchem.comgoogle.com
A hypothetical route to this compound could start with a brominated phthalic anhydride. For example, subsequent nitration of 3-bromophthalic anhydride would likely lead to a mixture of isomers, with the regiochemical outcome dependent on the reaction conditions. The synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride via a one-pot nitration and selective bromination of 1,8-naphthalic anhydride demonstrates the feasibility of sequential electrophilic substitutions on related aromatic systems. researchgate.net
Factors Governing Nitration Regioselectivity within Aromatic Isoindolinone Rings
The regioselectivity of nitration on the isoindolinone ring is a complex interplay of several factors:
Directing Effects of Substituents: As discussed, electron-donating groups (like the amide nitrogen) direct ortho and para, while electron-withdrawing groups (like the nitro group) direct meta. Halogens are deactivating but ortho-, para-directing. The final substitution pattern is a result of the combined influence of all substituents.
Steric Hindrance: Bulky substituents can hinder attack at adjacent positions, favoring substitution at less sterically crowded sites.
Reaction Conditions: The choice of nitrating agent, solvent, and temperature can significantly impact the ratio of isomeric products. Milder nitrating agents or the use of catalysts like zeolites can offer greater control over regioselectivity. rsc.org For instance, nitration in the presence of zeolites has been shown to improve regioselectivity for moderately deactivated arenes. rsc.org
Nature of the Electrophile: The reactivity and size of the electrophilic species can influence where it attacks the aromatic ring.
In the case of nitrating 7-bromoisoindolin-1-one, the bromine at C-7 and the amide moiety would both direct towards the C-5 position. The C-4 position is sterically less accessible and electronically less favored for a standard electrophilic attack. Achieving nitration at C-4 would likely require a multi-step strategy or the use of specialized catalytic systems.
Integrated and Convergent Synthetic Pathways to this compound Architectures
Given the challenges in controlling the regioselectivity of sequential electrophilic substitutions on a pre-formed isoindolinone core, integrated and convergent synthetic pathways are attractive strategies. These approaches build the molecule from smaller, pre-functionalized fragments, allowing for greater control over the final substitution pattern.
A plausible convergent synthesis for this compound could start from a suitably substituted phthalic acid derivative, such as 3-bromo-6-nitrophthalic acid . This precursor would already contain the required bromine and nitro groups in the correct positions. The synthesis of this key intermediate could potentially be achieved through the oxidation of a correspondingly substituted o-xylene.
Once the 3-bromo-6-nitrophthalic acid is obtained, it can be converted to the corresponding phthalic anhydride. Reaction of this anhydride with ammonia or a protected ammonia equivalent would lead to the formation of the phthalimide, which can then be selectively reduced to the desired this compound. The reduction of one carbonyl group of a phthalimide to a methylene (B1212753) group is a known transformation.
Alternatively, a strategy similar to the one used for 4-bromoisoindolin-1-one could be employed, starting from a benzoic acid derivative that is already appropriately substituted. chemicalbook.com For example, a 2-methylbenzoic acid with a bromine at the 3-position and a nitro group at the 6-position could be a viable starting point. Subsequent benzylic bromination followed by cyclization with ammonia would yield the target molecule.
The development of one-pot transition metal-catalyzed reactions has also opened new avenues for isoindolinone synthesis. nih.gov These methods often allow for the construction of the isoindolinone core from simple starting materials in a single step, and could potentially be adapted for the synthesis of highly substituted congeners like this compound.
Sequential Functionalization Strategies (Bromination-Nitration Order)
A plausible and direct route to this compound involves the sequential electrophilic substitution of an isoindolin-1-one precursor. The order of bromination and nitration is critical to achieve the desired 7-bromo-4-nitro substitution pattern, governed by the directing effects of the substituents on the aromatic ring.
A key intermediate in this approach is 4-bromoisoindolin-1-one. chemicalbook.com The synthesis of this precursor can be achieved from 3-bromo-2-bromomethyl-benzoic acid methyl ester through treatment with aqueous ammonia in tetrahydrofuran. chemicalbook.com The subsequent nitration of 4-bromoisoindolin-1-one would then yield the target compound.
The directing effects of the substituents on the isoindolinone ring system must be carefully considered. The amide group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit deactivating. The interplay of these directing effects would guide the incoming nitro group. In the case of 4-bromoisoindolin-1-one, the positions ortho and para to the activating amide group are considered. However, the exact regiochemical outcome of the nitration of 4-bromoisoindolin-1-one to selectively yield the 7-nitro product requires specific experimental validation, as detailed procedures for this transformation are not widely available in peer-reviewed literature.
Synthetic Convergence from Orthogonally Substituted Building Blocks
Convergent synthetic strategies offer an alternative approach, constructing the isoindolinone ring from precursors that already contain the desired bromo and nitro functionalities. This method can provide better control over the regiochemistry.
One such strategy could commence with a suitably substituted benzonitrile, for instance, a 2-cyano-3-nitro-6-bromobenzaldehyde or a related derivative. The synthesis of such highly functionalized benzaldehydes can be challenging but offers a direct route to the target isoindolinone. General methods for the synthesis of substituted isoindolin-1-ones often utilize the cyclization of 2-cyanobenzaldehydes with various nucleophiles or the reduction of substituted phthalimides. google.com For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile involves a regioselective bromination followed by cyclization with hydrazine (B178648), highlighting a strategy that could be adapted for isoindolinone synthesis. mdpi.comnih.govchemrxiv.org
Another convergent approach could involve the use of a 2,6-disubstituted benzonitrile, which upon regioselective functionalization and subsequent cyclization would yield the desired product. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid starting from 2,6-dibromo-4-nitroaniline (B165464) demonstrates the feasibility of building complex heterocyclic systems from readily available, highly substituted starting materials. researchgate.net
Process Optimization for Enhanced Yield and Positional Purity
The optimization of reaction conditions is crucial for maximizing the yield and ensuring the positional purity of this compound, minimizing the formation of undesired isomers.
The choice of solvent and reaction temperature can significantly impact the outcome of both bromination and nitration reactions.
For the bromination step, if starting from a suitable precursor, various solvents can be employed. For the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a study of bromination conditions identified N-Bromosuccinimide (NBS) in concentrated sulfuric acid at room temperature as optimal, providing high yields. nih.gov The use of other acids like TFA or acetic acid resulted in no reaction, underscoring the critical role of the reaction medium. nih.gov
For the nitration step, the solvent and temperature must be carefully controlled to prevent over-nitration and side reactions. The reaction is typically carried out at low temperatures, often using a mixture of nitric acid and sulfuric acid. The solvent's polarity can influence the reactivity of the nitrating agent and the solubility of the substrate.
Table 1: Illustrative Solvent and Temperature Effects on Electrophilic Aromatic Substitution
| Reaction Type | Solvent System | Temperature (°C) | General Outcome |
| Bromination | H₂SO₄ | 25 | Effective for moderately deactivated systems |
| Bromination | TFA or Acetic Acid | 25 | Ineffective in some cases |
| Nitration | H₂SO₄/HNO₃ | 0-10 | Controlled mononitration |
| Nitration | Acetic Anhydride/HNO₃ | < 25 | Milder conditions, suitable for sensitive substrates |
This table presents generalized conditions and outcomes for electrophilic aromatic substitution reactions and may need to be adapted for the specific synthesis of this compound.
In many modern synthetic methodologies for constructing isoindolinones, transition metal catalysts play a pivotal role. For instance, palladium-catalyzed C-H carbonylation of benzylamines provides an efficient route to isoindolinone scaffolds. google.com While not directly applicable to the sequential functionalization approach, in a convergent synthesis, the optimization of catalyst loading (e.g., Pd, Cu, or Rh complexes) and the use of additives (e.g., oxidants, ligands) would be critical for achieving high efficiency.
For electrophilic substitution reactions like bromination and nitration, while often not catalytic in the traditional sense, the concentration and ratio of reagents such as bromine, NBS, nitric acid, and sulfuric acid must be precisely controlled to ensure selectivity and high conversion.
The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. Standard workup procedures typically involve quenching the reaction, followed by extraction and washing.
A common purification technique for isoindolinone derivatives is recrystallization. nih.gov The choice of solvent is critical, and a binary solvent system, such as methanol/water, has been shown to be effective for purifying related halo-substituted heterocyclic compounds. nih.gov
For more challenging separations of isomers or removal of persistent impurities, column chromatography is often employed. For a related compound, 4-bromoisoindolin-1-one, flash chromatography on silica (B1680970) gel with a dichloromethane/methanol gradient was used for purification. chemicalbook.com
Table 2: Purification Techniques for Isoindolinone Derivatives
| Technique | Solvent/Eluent System | Application |
| Recrystallization | Methanol/Water | Removal of soluble impurities and isolation of the main product. nih.gov |
| Column Chromatography | Dichloromethane/Methanol | Separation of products with different polarities. chemicalbook.com |
| Extraction | Ethyl Acetate/Water | Initial workup to separate the organic product from aqueous soluble byproducts. chemicalbook.com |
Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. While detailed spectral data for this specific compound is not extensively published in primary literature, chemical suppliers often provide characterization data. bldpharm.comchemicalbook.combldpharm.com
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene protons of the isoindolinone core. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 7-bromo-4-nitro substitution pattern. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the bromo and nitro substituents), and the methylene carbon. While specific data for this compound is not readily available, data for related compounds like 1-bromo-4-nitrobenzene (B128438) can provide an indication of the expected chemical shifts for the substituted aromatic ring. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula C₈H₅BrN₂O₃.
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the synthesized compound. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or isomers. The method would be optimized by varying the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid), flow rate, and column type.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities, even at trace levels, by providing both retention time and mass-to-charge ratio for each component in the mixture.
Table 3: Spectroscopic and Chromatographic Data for this compound
| Technique | Data Type | Expected/Reported Information | Reference |
| ¹H NMR | Chemical Shifts (δ, ppm), Coupling Constants (J, Hz) | Aromatic and methylene proton signals confirming the structure. | bldpharm.com |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl, aromatic, and methylene carbon signals. | bldpharm.com |
| LC-MS | Retention Time (t_R), Mass-to-Charge Ratio (m/z) | Purity assessment and impurity identification. | bldpharm.com |
| HPLC | Retention Time (t_R), Peak Area (%) | Quantitative purity analysis. | bldpharm.com |
Note: Specific spectral data is often provided by commercial suppliers upon request.
Elucidating Chemical Reactivity and Transformation Pathways of 7 Bromo 4 Nitroisoindolin 1 One
Reactivity Profile of the Aromatic Bromo Substituent
The carbon-bromine bond on an aromatic ring is a versatile functional group, amenable to a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions and Scope
The bromo substituent, activated by the electron-withdrawing nitro group, would be expected to undergo nucleophilic aromatic substitution (SNAr) reactions. However, the success and scope of such reactions are highly dependent on the specific reaction conditions and the nature of the incoming nucleophile.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Aryl bromides are common substrates for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of 7-bromo-4-nitroisoindolin-1-one with an organoboron reagent. This would enable the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 7-position.
Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira coupling would allow for the installation of a terminal alkyne at the 7-position, a valuable functional group for further derivatization, for instance, via "click" chemistry.
Despite the theoretical potential for these reactions, no specific examples or detailed experimental protocols for the Suzuki or Sonogashira coupling of this compound have been documented in readily accessible scientific literature.
Reductive Transformations of the Carbon-Bromine Bond
The carbon-bromine bond can be subjected to reductive cleavage, a process known as hydrodebromination. This would result in the formation of 4-nitroisoindolin-1-one. This transformation can typically be achieved through catalytic hydrogenation or by using various reducing agents. Again, specific methodologies for this transformation on this compound are not reported.
Reactivity Profile of the Aromatic Nitro Substituent
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.
Selective Reduction to Amino Groups
The selective reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This would yield 7-bromo-4-aminoisoindolin-1-one, a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other derivatives. Common reagents for this reduction include tin(II) chloride, iron in acidic media, or catalytic hydrogenation under controlled conditions to avoid concurrent reduction of the bromo substituent. While this reaction is highly probable, specific optimized conditions for this compound are not available.
Influence on Electrophilic Aromatic Substitution Reactivity
The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. Therefore, any further electrophilic substitution on the aromatic ring of this compound would be expected to be challenging and would likely occur at the positions meta to the nitro group. However, the combined directing effects of the bromo, nitro, and the fused lactam ring would need to be considered to predict the regioselectivity of any potential EAS reaction. There is no available data on such reactions for this specific molecule.
Exploration of Other Nitro Group Derivatizations
Beyond reduction to an amine, the nitro group of this compound is a versatile handle for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to it.
One significant derivatization is the partial reduction of the nitro group to a hydroxylamine (B1172632) or a nitroso group. This can be achieved using specific reducing agents under controlled conditions. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a common method for the synthesis of arylhydroxylamines.
Furthermore, the nitro group can be completely displaced by a nucleophile under certain conditions, a reaction known as nucleophilic aromatic substitution (SNAr). While the bromine atom is also a potential leaving group, the activating effect of the para-nitro group could facilitate its displacement by strong nucleophiles.
Another avenue of derivatization involves the transformation of the nitro group into other nitrogen-containing functionalities. For example, catalytic transfer hydrogenation using reagents like hydrazine (B178648) in the presence of a catalyst can sometimes lead to the formation of hydrazo or azo compounds, depending on the reaction conditions and the substrate.
The following table summarizes potential derivatizations of the nitro group, based on established methodologies for aromatic nitro compounds:
| Reagent(s) | Product Functional Group | Reaction Type |
| Zn, NH₄Cl | Hydroxylamine | Partial Reduction |
| Na₂S₂O₄ | Amine | Reduction |
| H₂, Pd/C | Amine | Catalytic Hydrogenation |
| Strong Nucleophile (e.g., RO⁻) | Alkoxy | Nucleophilic Aromatic Substitution |
Transformations Involving the Isoindolin-1-one (B1195906) Heterocyclic Core
The isoindolin-1-one ring system itself offers several sites for chemical modification, allowing for the diversification of the core structure.
The nitrogen atom of the lactam in this compound, while part of an amide, retains a degree of nucleophilicity and can be functionalized through various reactions. N-alkylation and N-arylation are common transformations for isoindolinones. These reactions typically proceed via deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile.
Commonly employed bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base and solvent can be critical to the success of the reaction, especially given the presence of other reactive sites on the molecule. A variety of alkyl and aryl groups can be introduced at the lactam nitrogen, significantly altering the steric and electronic properties of the molecule.
The table below outlines representative conditions for N-functionalization of isoindolinones:
| Electrophile | Base | Solvent | Product |
| Alkyl halide (e.g., CH₃I) | NaH | DMF, THF | N-Alkylisoindolinone |
| Aryl halide (e.g., PhBr) | CuI, base | Dioxane | N-Arylisoindolinone |
| Acyl chloride (e.g., AcCl) | Pyridine | CH₂Cl₂ | N-Acylisoindolinone |
The C3 position of the isoindolinone ring, being adjacent to the carbonyl group and the aromatic ring, is activated towards certain types of reactions. While unsubstituted at C3, this compound itself is not directly reactive at this position. However, derivatives can be synthesized to enable C3 functionalization.
For instance, the introduction of a suitable activating group at the C3 position, such as an ester or a nitrile, can render the C3 proton acidic. This allows for deprotonation and subsequent reaction with electrophiles, leading to the formation of 3,3-disubstituted isoindolinones. Such strategies are pivotal in the synthesis of various biologically active molecules.
The lactam ring of the isoindolinone system can undergo ring-opening reactions under both acidic and basic conditions. Hydrolysis of the amide bond will lead to the formation of a substituted 2-(aminomethyl)benzoic acid derivative. The stability of the lactam is influenced by the substituents on the aromatic ring; the electron-withdrawing nitro group may affect the reactivity of the carbonyl group towards nucleophilic attack.
Ring-opening can also be achieved reductively. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl, leading to the corresponding amino alcohol.
Re-cyclization pathways often follow a ring-opening event. For example, a ring-opened amino acid derivative could be re-cyclized under different conditions to form a new heterocyclic system. These transformation pathways are valuable in the synthesis of diverse chemical scaffolds from a common isoindolinone precursor.
Theoretical and Mechanistic Investigations in 7 Bromo 4 Nitroisoindolin 1 One Research
Computational Chemistry Approaches for Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool to predict and understand the intricate details of chemical reactions at a molecular level. For a molecule like 7-bromo-4-nitroisoindolin-1-one, these methods can provide invaluable insights into its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov In the context of this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions.
Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. For this compound, MD simulations could be used to investigate its conformational landscape. The isoindolinone core, while largely planar, possesses a degree of flexibility, and the orientation of the nitro and bromo substituents can be influenced by solvent interactions and temperature.
By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or receptors in a biological context.
Prediction of Electronic Properties and Spectroscopic Signatures
Computational methods are also adept at predicting various electronic properties and spectroscopic data. For this compound, these predictions can aid in its characterization and in understanding its electronic nature.
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can reveal the most likely sites for nucleophilic and electrophilic attack.
DFT and time-dependent DFT (TD-DFT) can be used to predict spectroscopic signatures, such as infrared (IR), Raman, and UV-Vis spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies, researchers can assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. researchgate.net Similarly, TD-DFT can predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's chromophores.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data Type | Illustrative Value |
| Infrared (IR) | Vibrational Frequency (C=O stretch) | ~1700-1720 cm⁻¹ |
| Infrared (IR) | Vibrational Frequency (N-O stretch) | ~1520-1560 cm⁻¹ (asymmetric), ~1345-1385 cm⁻¹ (symmetric) |
| UV-Vis | Maximum Absorption Wavelength (λmax) | Dependent on solvent and electronic transitions |
| ¹H NMR | Chemical Shift | Dependent on the specific proton environment |
| ¹³C NMR | Chemical Shift | Dependent on the specific carbon environment |
Note: These values are illustrative and based on typical ranges for the specified functional groups.
Kinetic and Thermodynamic Studies of Reaction Processes
To complement computational predictions, experimental studies on the kinetics and thermodynamics of reactions involving this compound are essential. These studies provide real-world data on reaction rates, equilibria, and the factors that influence them.
Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent). This data allows for the determination of the reaction order, the rate constant, and the activation energy (Ea) through the Arrhenius equation. Such experiments could reveal, for example, whether a reaction is first or second order, providing mechanistic clues.
Thermodynamic studies would focus on determining the equilibrium constant (Keq) for reversible reactions. From Keq, the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated. These parameters provide a complete picture of the thermodynamic driving forces of a reaction.
Stereochemical and Regiochemical Control in Syntheses and Transformations
The synthesis and subsequent reactions of this compound present challenges and opportunities in terms of stereochemistry and regiochemistry.
Given that the core isoindolinone structure in this compound is achiral, stereochemical control would become relevant if a chiral center is introduced during a transformation. For instance, a reduction of the ketone or a reaction at the benzylic position could potentially create a stereocenter. In such cases, the use of chiral reagents or catalysts would be necessary to achieve enantioselectivity.
Regiochemical control is a more immediate concern in reactions of this compound. The presence of two distinct electron-withdrawing groups (bromo and nitro) on the aromatic ring dictates the regioselectivity of nucleophilic aromatic substitution reactions. The relative activating and directing effects of these groups, as well as the inherent reactivity of the isoindolinone system, would determine which group is preferentially substituted. Experimental studies, guided by computational predictions of local reactivity descriptors (such as Fukui functions or electrostatic potential maps), would be crucial to understand and control the regiochemical outcome of such reactions.
Academic and Research Applications of 7 Bromo 4 Nitroisoindolin 1 One and Its Derivatives
Role as Strategic Intermediates in Multi-Step Organic Synthesis
7-Bromo-4-nitroisoindolin-1-one serves as a crucial starting material or intermediate in the multi-step synthesis of various organic compounds. The isoindolinone core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in preclinical candidates for potent and selective inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov The bromine and nitro functional groups on the 7- and 4-positions, respectively, offer orthogonal reactivity, allowing for sequential and site-selective modifications.
The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The nitro group, on the other hand, can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This dual reactivity allows for the construction of complex molecular architectures from a single, well-defined starting material.
For instance, in the synthesis of PARP-1 inhibitors, the isoindolinone core mimics the nicotinamide (B372718) moiety of the NAD+ substrate, while the substituents introduced via the bromine and nitro groups can be tailored to interact with specific regions of the enzyme's active site, thereby enhancing potency and selectivity. nih.gov
Contribution to the Development of Novel Molecular Scaffolds and Chemical Probes
The inherent reactivity of this compound makes it an ideal precursor for the development of novel molecular scaffolds and chemical probes. nih.gov By systematically modifying the bromine and nitro groups, chemists can generate a diverse collection of molecules with unique three-dimensional shapes and electronic properties. These novel scaffolds can then be screened for biological activity against a wide range of targets.
Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules. The development of a selective chemical probe for a particular target, such as a bromodomain, can provide invaluable insights into its role in health and disease. nih.gov The isoindolinone scaffold, with its potential for derivatization, is well-suited for the design of such probes. For example, a fluorescent tag or a reactive group for covalent modification could be introduced at one of the functionalizable positions of this compound, while the other position is used to modulate selectivity and binding affinity.
Exploration as Precursors for Diverse Research-Grade Compound Libraries
The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting point for the generation of such libraries due to its aforementioned dual functionality. Through combinatorial chemistry approaches, a large number of distinct compounds can be synthesized from this single precursor.
Table 1: Potential Derivatizations of this compound for Compound Libraries
| Position | Functional Group | Potential Reactions | Resulting Functionality |
| 7 | Bromo | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling | Aryl, Heteroaryl, Amino, Alkynyl groups |
| 4 | Nitro | Reduction to Amine | Amine, Amide, Sulfonamide, Urea |
| 2 | N-H | Alkylation, Acylation | Substituted Amine/Amide |
Design and Synthesis of Structural Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. By systematically altering the structure of a molecule and evaluating the effect on its biological activity, chemists can identify the key structural features required for potency and selectivity.
The defined substitution pattern of this compound provides a clear framework for conducting SAR studies. For example, a library of analogs could be synthesized where the 7-position is decorated with a variety of aryl and heteroaryl groups via Suzuki coupling, while the 4-position is converted to a series of amides with different alkyl and aryl substituents. The biological data from such a library would provide a detailed understanding of the steric and electronic requirements for activity at both positions.
Derivatization for Advanced Materials Research
While the primary focus of isoindolinone chemistry has been in the pharmaceutical realm, the unique electronic properties of this heterocyclic system also make it an intriguing candidate for materials science applications. The presence of both an electron-withdrawing nitro group and a modifiable bromo-substituent on an aromatic core suggests potential for creating novel organic electronic materials.
Derivatization of the this compound scaffold could lead to the development of new organic dyes, semiconductors, or components for organic light-emitting diodes (OLEDs). For instance, extending the conjugation of the aromatic system through reactions at the bromine position could lead to materials with interesting photophysical properties.
Emerging Research Directions and Untapped Potentials
The full potential of this compound as a versatile chemical building block is still being explored. Future research is likely to focus on several key areas:
Development of Novel Catalytic Methodologies: New and more efficient methods for the selective functionalization of the bromo and nitro groups will further enhance the utility of this compound.
Exploration of New Biological Targets: As our understanding of disease biology grows, new protein targets will be identified. The isoindolinone scaffold, accessible through this compound, will undoubtedly be explored for its potential to inhibit these new targets.
Application in Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral isoindolinone derivatives will be crucial for creating more specific and potent drug candidates. nih.gov
Expansion into Supramolecular Chemistry and Crystal Engineering: The ability to introduce a variety of functional groups with different hydrogen bonding and aromatic stacking capabilities could lead to the design of novel supramolecular assemblies with interesting properties and applications.
Conclusion and Future Research Perspectives on 7 Bromo 4 Nitroisoindolin 1 One
Recapitulation of Key Academic Insights and Synthetic Achievements
7-Bromo-4-nitroisoindolin-1-one is a notable isoindolinone derivative, distinguished by its bicyclic core functionalized with both a bromine atom and a nitro group. This specific arrangement of functional groups makes it a valuable precursor in organic synthesis. The bromine atom at the 6-position can act as a leaving group in nucleophilic substitution reactions, while the nitro group at the 4-position can be reduced to an amine, offering a handle for further derivatization.
The synthesis of the broader class of substituted isoindolin-1-ones has been approached through various strategies, including:
Palladium-catalyzed C-H carbonylation of primary benzylamines. organic-chemistry.org
Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org
Lithiation of N'-benzyl-N,N-dimethylurea followed by reaction with electrophiles. nih.gov
Metal-free multicomponent domino reactions under acidic conditions. thieme-connect.de
Specifically for nitro- and bromo-substituted isoindolinones, synthetic routes often involve the nitration and bromination of an isoindolinone precursor under controlled conditions. The synthesis of the related isomer, 4-Bromo-7-nitroisoindolin-1-one, for instance, has been achieved via the nitration of 4-bromoisoindolin-1-one (B1288941) using nitric acid in a sulfuric acid medium. chemicalbook.com These achievements have made complex isoindolinone scaffolds more accessible for research and development.
Identification of Persistent Challenges and Unresolved Questions
Key unresolved questions include:
Scalability and Efficiency: Can more efficient, scalable, and cost-effective synthetic routes be developed to produce this compound at a larger scale, which is crucial for its potential use in drug discovery programs?
Regioselectivity: How can reaction conditions be optimized to ensure high regioselectivity during the functionalization of the isoindolinone core, particularly when introducing multiple substituents?
Reactivity Profile: A comprehensive understanding of the relative reactivity of the bromo and nitro groups in various chemical transformations is still needed. For example, under what conditions can one group be selectively manipulated without affecting the other?
Prospective Avenues in Synthetic Methodology Development
Future research in synthetic methodology should focus on overcoming the aforementioned challenges. Promising avenues include:
Flow Chemistry: The use of microreactor or flow chemistry systems could offer better control over reaction parameters such as temperature, pressure, and reaction time. This could lead to improved yields, higher purity, and enhanced safety, especially for energetic nitration reactions.
Catalytic C-H Functionalization: Developing novel catalytic systems for direct and regioselective C-H bromination and nitration of the isoindolinone scaffold would represent a significant step forward. This would reduce the number of synthetic steps and improve atom economy.
Novel Synthetic Equivalents: Exploring alternative brominating and nitrating agents, or novel synthetic precursors, could provide milder and more selective reaction pathways. organic-chemistry.org For instance, the use of N-heterocyclic nitrenium salts as catalytic electron acceptors under photoirradiation has shown promise for generating aryl radicals from aryl halides, a strategy that could be adapted. organic-chemistry.org
Future Directions in Computational and Mechanistic Organic Chemistry
Computational chemistry offers powerful tools to deepen our understanding of this compound and to guide future experimental work. mdpi.com
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis of this compound. mdpi.comacs.org This can help in understanding the factors that govern regioselectivity and in predicting the outcomes of new reaction conditions.
Reactivity Prediction: Computational models can predict the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These calculations can provide insights into the molecule's reactivity in nucleophilic and electrophilic substitution reactions, helping to design more effective synthetic transformations. ijirset.comsmolecule.com For instance, calculating charge densities can reveal which carbon atoms are more susceptible to nucleophilic attack. researchgate.netresearchgate.net
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, informed by computational descriptors, could be developed to predict the biological activity of derivatives synthesized from this compound, thereby streamlining the drug discovery process. acs.orgijirset.com
Broader Implications for Chemical Science and Translational Research
The continued study of this compound has implications that extend beyond this single molecule. Advances in the synthesis and understanding of such highly functionalized heterocycles contribute to the broader field of organic chemistry by expanding the toolbox available to synthetic chemists.
For translational research, particularly in drug discovery, the isoindolinone scaffold is of significant interest. acs.org Efficient access to building blocks like this compound can accelerate the synthesis of compound libraries for screening against various biological targets. The development of new pharmaceuticals often relies on the availability of such versatile intermediates. Therefore, overcoming the current challenges in the synthesis and manipulation of this compound could have a tangible impact on the pipeline of future therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-4-nitroisoindolin-1-one, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The synthesis of brominated isoindolinone derivatives typically involves halogenation and nitration steps. For example, tetrahydrofuran (THF) or acetonitrile are effective solvents for bromination due to their polarity and ability to stabilize intermediates. Controlled temperatures (e.g., 0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis or over-nitration . Precursor functionalization (e.g., introducing nitro groups post-bromination) can enhance regioselectivity. Reaction progress should be monitored via TLC or HPLC to optimize quenching times.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons and carbons; bromine and nitro groups induce distinct deshielding effects.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- IR Spectroscopy : Detect nitro (∼1520 cm⁻¹, asymmetric stretching) and carbonyl (∼1680 cm⁻¹) groups.
- Elemental Analysis : Validate stoichiometry (C, H, N, Br). For reproducibility, cross-reference data with structurally similar compounds like 4-Bromo-7-hydroxyisoindolin-1-one .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution. Key steps:
- Crystal Growth : Use slow evaporation in solvents like DMSO/EtOH mixtures.
- Data Collection : Employ Cu-Kα or Mo-Kα radiation; resolve heavy atoms (Br) first via Patterson methods.
- Refinement : Apply anisotropic displacement parameters for nitro and bromine atoms. SHELX’s robustness in handling twinned or high-resolution data makes it ideal for isoindolinone derivatives .
Q. What strategies address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from polymorphism, tautomerism, or solvent effects. Mitigation approaches:
- Variable-Temperature NMR : Probe dynamic processes (e.g., ring flipping).
- DFT Calculations : Compare experimental vs. computed spectra (e.g., Gaussian 16) to identify stable conformers.
- Cross-Validation : Use multiple techniques (e.g., Raman spectroscopy) to confirm functional group assignments. Reference case studies on brominated quinolines for troubleshooting .
Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which activates the bromine atom for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance near the nitro group may reduce catalytic efficiency. Optimize using:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-based catalysts.
- Solvent Systems : DMF or toluene with controlled heating (80–110°C).
- Additives : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates. Compare results with analogous reactions in 4-Bromo-7-azaindole systems .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Perform in silico studies:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- QSAR Models : Correlate substituent effects (e.g., Hammett σ constants) with bioactivity data from PubChem or ChEMBL.
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic profiles. Validate with in vitro assays (e.g., enzyme inhibition) .
Data Analysis & Reproducibility
Q. How should researchers handle discrepancies in synthetic yields across different batches of this compound?
- Methodological Answer : Systematically document variables:
- Purity of Reagents : Trace moisture in brominating agents (e.g., PBr₃) can alter yields.
- Oxygen Sensitivity : Use Schlenk techniques for air-sensitive steps.
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., stirring rate, solvent batch). Share raw data and protocols via repositories like Zenodo to enhance reproducibility .
Q. What frameworks support robust statistical analysis in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Use multivariate analysis:
- PCA (Principal Component Analysis) : Reduce dimensionality of spectral/biological data.
- Machine Learning : Train random forest models on bioactivity datasets.
- Bayesian Inference : Quantify uncertainty in SAR predictions. Reference studies on brominated indoles for methodological benchmarks .
Ethical & Reporting Standards
Q. How can researchers ensure compliance with open-data practices while publishing studies on this compound?
- Methodological Answer : Follow FAIR principles:
- Deposit Data : Use platforms like PubChem (for compound data) or CCDC (for crystallography).
- Metadata Standards : Include synthesis protocols, spectral raw files, and computational input files.
- Ethical Reporting : Disclose conflicts of interest and negative results. Adhere to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
